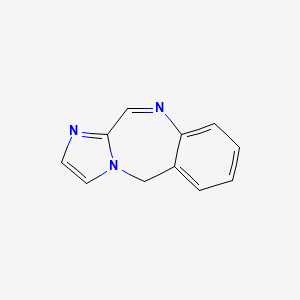

5H-Imidazo(2,1-c)(1,4)benzodiazepine

Übersicht

Beschreibung

5H-Imidazo(2,1-c)(1,4)benzodiazepine is a derivative of the 1,4-benzodiazepine family . Benzodiazepines are widely used drugs for several indications, including anxiety, seizures, and insomnia . They have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (diazepine) normally in 1 and 4 positions .

Synthesis Analysis

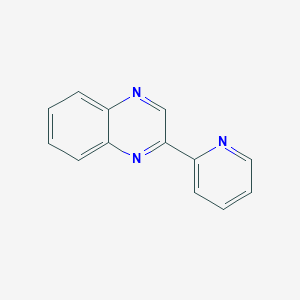

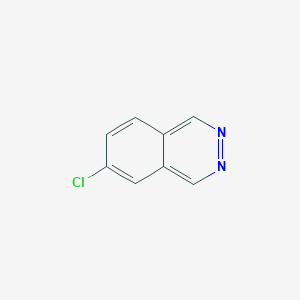

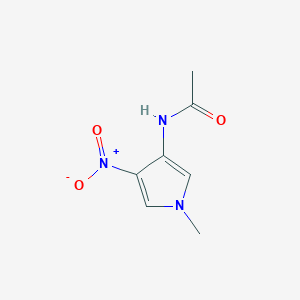

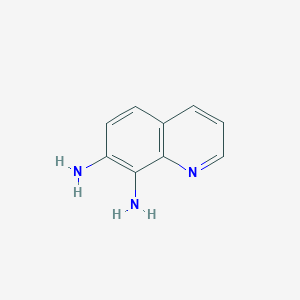

The synthesis of benzodiazepines starts with chemist Leo Sternbach and his research group, working in the Hoffmann-La Roche laboratories in Nutley, New Jersey . They were trying to find new tranquilizers, but due to the limited knowledge of the processes occurring in the brain, they were taking an empirical approach: to search for a new class of drugs purely guided by modifications in the known chemical synthesis . In 1957, they serendipitously identified the first benzodiazepine (BZD), chlordiazepoxide, while they were studying the activity of quinazoline oxide .Molecular Structure Analysis

Benzodiazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (diazepine) normally in 1 and 4 positions . The different effects of the benzodiazepines are explained by their interaction and binding with the different receptors (the isoform, the affinity of the binding, and the location of the receptor in the CNS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepines involve an addition reaction in the carbon C-2 of the quinazoline, with a rearrangement of the 6-atom ring (quinazoline) to a 7-atom ring (benzodiazepine) .Physical And Chemical Properties Analysis

Benzodiazepines are lipophilic and poorly soluble in water at physiologic pH, and when solubilized undergo hydrolytic degradation .Wissenschaftliche Forschungsanwendungen

Synthesis and Binding Activities

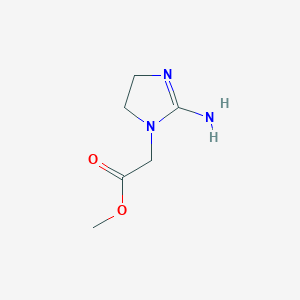

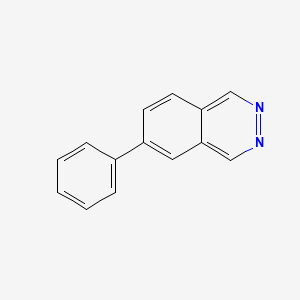

- Synthesis and Receptor Binding : A study by Castellano et al. (2001) explored the synthesis of 11-aryl-5H-imidazo[2,1-c][1,4]benzodiazepines. This research focused on their binding affinity for central benzodiazepine and adenosine A1-receptors, with some compounds showing notable activity at both receptors (Castellano et al., 2001).

- Pharmacologic Activity of Derivatives : Stefancich et al. (1985) synthesized derivatives of 5H-imidazo [2,1-c] [1,4] benzodiazepine, assessing their pharmacologic activities. Some compounds demonstrated sedative and muscle-relaxant activities comparable to chlordiazepoxide (Stefancich et al., 1985).

Novel Compound Synthesis and Evaluation

- Discovery of New Benzodiazepine Ligands : Research by Achermann et al. (2009) led to the discovery of imidazo[1,5-a][1,2,4]-triazolo[1,5-d][1,4]benzodiazepine as a potent and selective GABA(A) alpha5 inverse agonist class, showing potential for cognitive enhancement (Achermann et al., 2009).

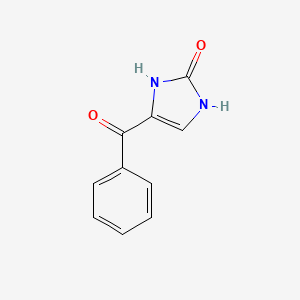

- Novel Imidazobenzazepine Derivatives : Gianotti et al. (2010) identified a novel imidazobenzazepine template with potent dual H(1)/5-HT(2A) antagonist activity, potentially useful for treating sleep disorders (Gianotti et al., 2010).

Therapeutic Potential

- GABAA Receptor Inverse Agonists for Cognitive Dysfunction : Knust et al. (2009) optimized the imidazo[1,5-a][1,2,4]-triazolo[1,5-d][1,4]benzodiazepine class, leading to two clinical leads functioning as potent and selective GABAA alpha5 inverse agonists, showing promise for the treatment of cognitive dysfunction (Knust et al., 2009).

Structural Analyses and Synthesis Studies

- Tetracyclic Ring Synthesis : Research by Stefancich et al. (1992) detailed the synthesis of 8H-diimidazo[1,5-a:2',1'-c][1,4]benzodiazepine, a novel nitrogen-containing tetracyclic ring, starting from 5H-imidazo[2,1-c][1,4]benzodiazepine (Stefancich et al., 1992).

- New Compound Family Synthesis : Földesi et al. (2016) focused on synthesizing a new compound family, 9-aryl-5H-imidazo[2,1-d][1,2,5]triazepin-6(7H)-ones, potential drug candidates for central nervous system diseases (Földesi et al., 2016).

Benzodiazepine Receptor Studies

- Benzodiazepine Receptor-Ligand Interactions : A study by Anzini et al. (2011) presented the design, synthesis, and biological evaluation of 3-substituted 6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepines as central benzodiazepine receptor (CBR) ligands, showing high affinity for both bovine and human CBR (Anzini et al., 2011).

Wirkmechanismus

The mechanism of action of benzodiazepines is widely known nowadays . They work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Benzodiazepines are associated with various side effects, including dependence and tolerance, many times led by a misuse of the patient, wrong prescriptions, or extended treatments . A withdrawal program is proposed that includes the important factors or criteria to success, with a slow and gradual reduction of these drugs, avoiding relapse or severe adverse effects .

Zukünftige Richtungen

New lines of research related to benzodiazepines are taken into account, which not only include the new therapeutic uses but also the adverse effects in short and long term . They are also analyzed the new discoveries concerning the nonbenzodiazepine drugs due to the close relation they have with benzodiazepines .

Eigenschaften

IUPAC Name |

10H-imidazo[2,1-c][1,4]benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-4-10-9(3-1)8-14-6-5-12-11(14)7-13-10/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKQWKKZZCFSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N=CC3=NC=CN31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228748 | |

| Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78105-30-3 | |

| Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078105303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Imidazo(2,1-c)(1,4)benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

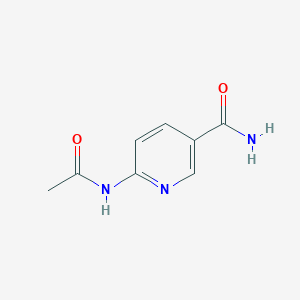

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole](/img/structure/B3358260.png)